molecular formula C11H18BN3O2 B11878774 (6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid

(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid

Numéro de catalogue: B11878774
Poids moléculaire: 235.09 g/mol
Clé InChI: CFODHUAFBHBRFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid (CAS 1448452-56-9) is a valuable boronic acid derivative and an important building block in medicinal chemistry and drug discovery research. This compound features a pyridine core substituted with both an ethylpiperazine group and a boronic acid functional group. The ethylpiperazine moiety is a common pharmacophore found in bioactive molecules, often contributing to solubility and receptor binding, particularly in compounds targeting G-protein coupled receptors and various kinases . The boronic acid group is a versatile handle in synthetic chemistry, most notably for its role in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to create complex biaryl structures for pharmaceutical candidates . Boronic acids, in general, have gained significant importance in medicinal chemistry, exemplified by FDA-approved drugs like the proteasome inhibitor Bortezomib . Their unique Lewis acid properties allow them to form reversible complexes with nucleophiles, such as hydroxyl groups in carbohydrates or residues in enzyme active sites, making them useful in the development of sensors and inhibitors . As a reagent, this compound is instrumental in the synthesis of various bioactive molecules. Research indicates its application in developing ligands for sigma-2 receptors (σ2R), which are overexpressed in certain cancers and are emerging as promising targets for cancer theranostics . Furthermore, structurally similar piperazinyl-pyridinyl boronic acids are used in the synthesis of novel radiotracers for Positron Emission Tomography (PET) imaging, highlighting its potential in developing diagnostic agents . This product is supplied for laboratory and research applications only. It is strictly for use in further manufacturing or in vitro research. This product is not for diagnostic or therapeutic use in humans.

Propriétés

Formule moléculaire

C11H18BN3O2

Poids moléculaire

235.09 g/mol

Nom IUPAC

[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C11H18BN3O2/c1-2-14-5-7-15(8-6-14)11-4-3-10(9-13-11)12(16)17/h3-4,9,16-17H,2,5-8H2,1H3

Clé InChI

CFODHUAFBHBRFG-UHFFFAOYSA-N

SMILES canonique

B(C1=CN=C(C=C1)N2CCN(CC2)CC)(O)O

Origine du produit

United States

Méthodes De Préparation

Sequential Buchwald-Hartwig Amination and Miyaura Borylation

A widely adopted strategy involves installing the 4-ethylpiperazine moiety prior to boronic acid introduction. Starting with 3-bromo-6-chloropyridine , the 6-chloro group undergoes substitution with 4-ethylpiperazine via Buchwald-Hartwig amination. This reaction employs palladium catalysts (e.g., Pd(OAc)₂), ligands (Xantphos), and bases (Cs₂CO₃) in toluene at 100°C for 12–24 hours, achieving yields of 65–78%. Subsequent Miyaura borylation of the 3-bromo group uses bis(pinacolato)diboron, Pd(dppf)Cl₂, and KOAc in dioxane at 80°C, yielding the boronic acid pinacol ester (85–92%), which is hydrolyzed to the boronic acid using HCl.

Key Data:

StepConditionsYield (%)
Piperazine InstallationPd(OAc)₂, Xantphos, Cs₂CO₃, 100°C78
BorylationPd(dppf)Cl₂, B₂pin₂, KOAc, 80°C92

Direct Suzuki Coupling with Prefunctionalized Boronic Acids

An alternative approach couples 6-bromo-3-pyridinylboronic acid pinacol ester with 1-ethylpiperazine under Suzuki-Miyaura conditions. However, this method faces challenges due to competing coordination of the piperazine nitrogen to palladium, reducing catalytic efficiency. Optimized conditions (Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 90°C) yield 55–60% of the target compound.

Halogen-Metal Exchange and Borylation

Lithium-Halogen Exchange Strategy

This method leverages the directed metallation of pyridine derivatives. 3-Bromo-6-(4-ethylpiperazin-1-yl)pyridine is treated with n-BuLi at −78°C in THF, generating a lithiated intermediate. Quenching with trimethyl borate followed by acidic hydrolysis produces the boronic acid in 70–75% yield. Steric hindrance from the 4-ethylpiperazine group slightly reduces regioselectivity, necessitating careful temperature control.

Reaction Pathway:

3-Bromo-6-(4-ethylpiperazin-1-yl)pyridine-78°Cn-BuLiLithiated intermediateB(OMe)₃Boronic esterHClBoronic acid\text{3-Bromo-6-(4-ethylpiperazin-1-yl)pyridine} \xrightarrow[\text{-78°C}]{\text{n-BuLi}} \text{Lithiated intermediate} \xrightarrow{\text{B(OMe)₃}} \text{Boronic ester} \xrightarrow{\text{HCl}} \text{Boronic acid}

Magnesium-Halogen Exchange for Improved Stability

Magnesium intermediates offer enhanced stability over lithium species. Using 3-iodo-6-(4-ethylpiperazin-1-yl)pyridine and iPrMgCl·LiCl in THF at 0°C, the resulting Grignard reagent reacts with triisopropyl borate to yield the boronic acid after hydrolysis (68% yield). This method minimizes side reactions but requires anhydrous conditions.

Reductive Amination and Boronylation

One-Pot Reductive Amination-Borylation

A streamlined protocol combines piperazine installation and boronic acid formation. 6-Amino-3-bromopyridine reacts with ethyl glyoxylate under reductive amination conditions (NaBH₃CN, AcOH, 110°C), forming the 4-ethylpiperazine-substituted intermediate. Subsequent Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂) affords the boronic acid in 45–50% overall yield. While efficient, this method requires precise stoichiometry to avoid over-alkylation.

Optimization Parameters:

  • Solvent: DMSO > DMF > MeOH (36% RCC in DMSO)

  • Acid Additive: AcOH (critical for imine formation)

  • Temperature: 110°C (avoids decomposition of boronate esters)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Buchwald-Hartwig + MiyauraHigh regioselectivityMulti-step purification78–92
Halogen-Metal ExchangeRapid boronic acid formationLow-temperature requirements68–75
Reductive Amination-BorylationOne-pot simplicityModerate yields45–50

Challenges and Optimization Strategies

  • Boronic Acid Stability: The boronic acid group is prone to protodeboronation under acidic conditions. Protection as a pinacol ester during piperazine installation mitigates this issue.

  • Piperazine Coordination: Palladium catalysts may be deactivated by the lone pair on piperazine nitrogen. Ligands like Xantphos or SPhos improve catalyst longevity.

  • Regioselectivity in Borylation: Steric effects from the 4-ethylpiperazine group favor borylation at the 3-position over the 2- or 4-positions .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’acide (6-(4-éthylpipérazin-1-yl)pyridin-3-yl)boronique présente un large éventail d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Chemical Synthesis Applications

Suzuki-Miyaura Cross-Coupling Reactions

  • This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. These reactions are critical for creating complex organic molecules, especially in the pharmaceutical industry where biaryl structures are prevalent in drug candidates .

Building Block for Organic Synthesis

  • As a versatile intermediate, (6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid serves as a building block in the synthesis of more complex organic molecules. Its ability to form stable complexes with various reagents makes it an essential component in organic synthesis protocols .

Biological Applications

Enzyme Inhibition

  • The compound exhibits potential as an enzyme inhibitor, particularly against serine proteases and kinases. By forming reversible covalent bonds with active site residues, it can effectively modulate enzyme activity, which is crucial for therapeutic applications.

Antimicrobial and Anticancer Properties

  • Research indicates that derivatives of this compound may possess antimicrobial and anticancer activities. Studies have shown promising results where compounds related to this compound demonstrated significant cytotoxic effects against various cancer cell lines . The mechanism often involves the inhibition of specific signaling pathways critical for cancer cell proliferation.

Medical Applications

Drug Development

  • The compound is being explored as a potential drug candidate for treating neurological disorders and cancers. Its structural features allow it to interact selectively with biological targets, making it a valuable candidate in medicinal chemistry .

Therapeutic Agents

  • Ongoing research is focused on its application in developing proteasome inhibitors, which are vital in cancer therapy. The ability of boronic acids to form dynamic covalent interactions with diols enhances their utility in designing drugs that target specific cellular processes.

Industrial Applications

Material Science

  • In the industrial sector, this compound is employed in synthesizing advanced materials such as polymers and electronic components. Its unique properties facilitate the development of materials with tailored functionalities suitable for various applications .

Summary of Key Findings

Application Area Description
Chemical Synthesis Used in Suzuki-Miyaura reactions; serves as a building block for complex organic molecules.
Biological Activity Acts as an enzyme inhibitor; shows antimicrobial and anticancer properties.
Medical Research Explored for drug development targeting neurological disorders and cancers; potential as proteasome inhibitors.
Industrial Use Utilized in advanced materials synthesis including polymers and electronics.

Case Studies

  • Anticancer Activity Evaluation
    • A study demonstrated that derivatives of this compound exhibited IC50 values significantly lower than standard anticancer drugs like doxorubicin, indicating strong potential as anticancer agents .
  • Enzyme Inhibition Mechanism
    • Research has shown that this compound can inhibit specific proteases by forming stable complexes with their active sites, thereby blocking their enzymatic activity and influencing cellular signaling pathways crucial for cancer progression.

Mécanisme D'action

Le mécanisme d’action de l’acide (6-(4-éthylpipérazin-1-yl)pyridin-3-yl)boronique implique sa capacité à former des liaisons covalentes réversibles avec les diols et d’autres nucléophiles. Cette propriété est exploitée dans son utilisation comme ligand dans les procédés catalytiques et comme élément constitutif en synthèse organique. Les cibles moléculaires et les voies impliquées dépendent de l’application et du contexte spécifiques dans lesquels le composé est utilisé .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Piperazine-Substituted Pyridinylboronic Acids

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic Acid (CAS 936353-84-3)
  • Molecular Formula : C₁₀H₁₆BN₃O₂
  • Molecular Weight : 221.06 g/mol
  • However, the lower molecular weight (221.06 vs. 235.09) may reduce lipophilicity, impacting membrane permeability in drug candidates .
  • Hazard Profile : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic Acid (CAS 1356242-29-9)
  • Molecular Formula : C₁₆H₂₀BN₃O₂
  • Molecular Weight : 297.17 g/mol
  • Key Differences : The benzyl group introduces significant aromatic bulk, increasing molecular weight by ~62 g/mol compared to the ethyl analog. This substituent may enhance π-π stacking interactions in target binding but could hinder solubility in aqueous media .
6-(4-Boc-Piperazine-1-yl)pyridine-3-Boronic Acid
  • Molecular Formula : C₁₅H₂₄BN₃O₄ (Boc-protected)
  • Key Differences : The tert-butoxycarbonyl (Boc) protecting group stabilizes the piperazine nitrogen, making the compound more suitable for stepwise syntheses requiring orthogonal protection strategies. However, deprotection under acidic conditions is required for further functionalization .

Pyridinylboronic Acids with Alternative Substituents

[6-(Dimethylamino)pyridin-3-yl]boronic Acid (CAS 579525-46-5)
  • Molecular Formula : C₇H₁₁BN₂O₂
  • Molecular Weight : 173.99 g/mol
  • Key Differences: Replacing the ethylpiperazine with a dimethylamino group simplifies the structure, reducing steric hindrance. The similarity score to the target compound is 0.85, indicating moderate structural overlap but distinct electronic properties due to the amine group .
(6-Ethoxypyridin-3-yl)boronic Acid (CAS 612845-44-0)
  • Molecular Formula: C₇H₁₀BNO₃
  • Molecular Weight : 166.97 g/mol
  • Key Differences : The ethoxy group lacks the basicity of the piperazine ring, altering reactivity in cross-couplings. This compound is more suited for reactions requiring electron-withdrawing substituents .

Non-Pyridine Core Analogs

(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic Acid (CAS 1704063-57-9)
  • Molecular Formula : C₁₅H₂₅BN₂O₃
  • Molecular Weight : 292.18 g/mol
  • Key Differences : Replacing the pyridine core with a phenyl ring linked via a propoxy group alters electronic properties and binding affinity. This compound is used in kinase inhibitor research, highlighting the versatility of ethylpiperazine-boronic acid hybrids .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Hazard Statements
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid 2202085-94-5 C₁₁H₁₈BN₃O₂ 235.09 4-Ethylpiperazine Not reported
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid 936353-84-3 C₁₀H₁₆BN₃O₂ 221.06 4-Methylpiperazine H302, H315, H319, H335
(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid 1356242-29-9 C₁₆H₂₀BN₃O₂ 297.17 4-Benzylpiperazine Not reported
[6-(Dimethylamino)pyridin-3-yl]boronic acid 579525-46-5 C₇H₁₁BN₂O₂ 173.99 Dimethylamino Not reported
(6-Ethoxypyridin-3-yl)boronic acid 612845-44-0 C₇H₁₀BNO₃ 166.97 Ethoxy Not reported

Activité Biologique

(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound combines a pyridine ring with a piperazine substituent, which contributes to its unique properties and interactions with various biological targets.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Piperazine Moiety : A saturated six-membered ring containing two nitrogen atoms, which enhances the compound's pharmacological profile.
  • Boronic Acid Group : Known for its ability to form reversible covalent bonds with diols, this functional group is crucial for the compound's biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Proteasome Inhibition : Similar to other boronic acids, this compound may inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is significant in the context of cancer therapy, where proteasome inhibitors are explored as potential treatments.
  • Enzyme Interaction : The piperazine moiety can enhance binding affinity to various enzymes and receptors, potentially modulating their activity. This interaction is critical for the compound's therapeutic effects against different diseases .
  • Formation of Stable Complexes : The ability to form stable complexes with biomolecules allows this compound to act as a tool in biochemical research, influencing enzyme functions and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis through proteasome inhibition.
  • Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

A selection of case studies highlights the biological activity and therapeutic potential of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating effective dose-response relationships.
Study 2Evaluated the compound's interaction with specific enzymes, revealing enhanced binding affinity due to the piperazine structure.
Study 3Investigated the antimicrobial effects against various pathogens, showing promising results that warrant further investigation.

Synthesis and Applications

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : Synthesized through cyclization reactions.
  • Substitution Reactions : Introducing the ethyl group onto the piperazine ring.
  • Pyridine Ring Formation : Achieved through cyclization methods.
  • Boronic Acid Introduction : Often via borylation reactions.

This compound has potential applications not only in medicinal chemistry but also in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds essential for pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves cross-coupling reactions. For example, boronic acid derivatives are often synthesized via Suzuki-Miyaura coupling using palladium catalysts. A critical step is protecting the piperazine moiety (e.g., with tert-butoxycarbonyl (Boc) groups) to prevent side reactions during boronation . Post-synthesis, purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is essential to achieve >95% purity, as noted in safety data sheets .
  • Challenges : Competing reactions at the piperazine nitrogen or boronic acid instability under acidic/basic conditions may require pH-controlled environments .

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns on the pyridine and piperazine rings.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C11_{11}H17_{17}BN4_4O2_2, expected m/z 264.15) .
  • X-ray Crystallography : For crystalline derivatives, structural elucidation can resolve bond angles and confirm boronic acid geometry .

Q. What are the stability and storage recommendations for this boronic acid?

  • Stability : The compound is hygroscopic and prone to oxidation. Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C .
  • Handling : Use desiccants during storage and avoid prolonged exposure to light or moisture to prevent decomposition into boroxines .

Advanced Research Questions

Q. How does the electronic nature of the piperazine substituent affect cross-coupling efficiency in Suzuki-Miyaura reactions?

  • Mechanistic Insight : The electron-donating ethyl group on the piperazine enhances the nucleophilicity of the pyridine-boronic acid, improving coupling rates with aryl halides. However, steric hindrance from the substituent may reduce reactivity with bulky substrates .
  • Optimization : Catalytic systems like Pd(PPh3_3)4_4 or SPhos ligands in THF/H2_2O mixtures at 60–80°C are recommended for balancing steric and electronic effects .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

  • Application : The pyridine-piperazine-boronic acid scaffold is a key intermediate in synthesizing kinase inhibitors (e.g., targeting PI3Kα or BTK). The boronic acid moiety facilitates covalent binding to catalytic lysine residues, enhancing selectivity .
  • Case Study : Analogous structures, such as 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid, have been used in PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .

Q. How can computational modeling predict the reactivity of this compound in aqueous vs. organic solvents?

  • Modeling Approach : DFT calculations (e.g., B3LYP/6-31G*) can simulate solvation effects. The boronic acid’s Lewis acidity increases in polar solvents (e.g., water), promoting protodeboronation, while non-polar solvents stabilize the trigonal planar boronic acid form .
  • Validation : Experimental validation via 11B^{11}B NMR in D2_2O vs. DMSO-d6_6 can confirm computational predictions of hydrolysis rates .

Data Contradictions and Reproducibility Challenges

Q. Why do reported melting points and solubility values vary across studies?

  • Factors : Variations arise from differences in crystallization solvents (e.g., ethanol vs. acetonitrile) and hygroscopicity. For example, pinacol ester derivatives show higher melting points (138–139.5°C) compared to free boronic acids due to increased crystallinity .
  • Mitigation : Standardize protocols using USP/PhEur reference standards for solubility testing (e.g., shake-flask method in pH 7.4 buffer) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.